molecular formula C14H22N2O2 B14388720 N-Butyl-N-(2-methyl-2-nitropropyl)aniline CAS No. 90053-60-4

N-Butyl-N-(2-methyl-2-nitropropyl)aniline

Cat. No.: B14388720
CAS No.: 90053-60-4
M. Wt: 250.34 g/mol
InChI Key: FZTKXYMJZZCKOL-UHFFFAOYSA-N
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Description

N-Butyl-N-(2-methyl-2-nitropropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a butyl group, a 2-methyl-2-nitropropyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(2-methyl-2-nitropropyl)aniline typically involves the reaction of aniline with butyl bromide and 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(2-methyl-2-nitropropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Butyl-N-(2-methyl-2-aminopropyl)aniline.

Scientific Research Applications

N-Butyl-N-(2-methyl-2-nitropropyl)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-methyl-2-nitropropyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aromatic amine moiety can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-methylbutyl)aniline
  • N-Methyl-2-pyrrolidone
  • N-Methylaniline

Uniqueness

N-Butyl-N-(2-methyl-2-nitropropyl)aniline is unique due to the presence of both a butyl group and a 2-methyl-2-nitropropyl group attached to the aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

90053-60-4

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-butyl-N-(2-methyl-2-nitropropyl)aniline

InChI

InChI=1S/C14H22N2O2/c1-4-5-11-15(12-14(2,3)16(17)18)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3

InChI Key

FZTKXYMJZZCKOL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(C)(C)[N+](=O)[O-])C1=CC=CC=C1

Origin of Product

United States

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